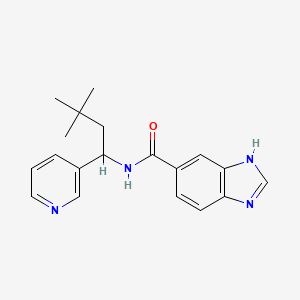![molecular formula C20H22F2N2O B5301294 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine, also known as JNJ-40411813, is a novel compound that has been recently discovered and synthesized. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of several neurological and psychiatric disorders.
作用机制
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine reduces the release of dopamine in this pathway, thereby modulating the reward and motivation circuits. This mechanism of action is thought to underlie the potential therapeutic effects of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine in the mesolimbic pathway, as well as to modulate the activity of other neurotransmitters, such as glutamate and GABA. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has also been shown to improve behavioral outcomes in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression, suggesting its potential therapeutic efficacy in these disorders.
实验室实验的优点和局限性
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its relatively low yield in the synthesis method.
未来方向
There are several future directions for the research and development of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine. One potential direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders, as well as to investigate its safety and efficacy in clinical trials. Another direction is to optimize the synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine to improve its yield and scalability. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine and to identify potential drug-drug interactions and side effects.
合成方法
The synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine involves several steps, including the preparation of the precursor molecule, the coupling of the pyridine ring, and the final deprotection of the piperidine nitrogen. The precursor molecule is prepared by reacting 2,6-difluorophenylacetic acid with 1-methylpiperazine in the presence of a coupling reagent. The resulting intermediate is then coupled with 2-bromo-3-(2-oxoethyl)pyridine using a palladium-catalyzed cross-coupling reaction. The final deprotection of the piperidine nitrogen is achieved by treating the intermediate with trifluoroacetic acid. The overall yield of the synthesis method is around 20%.
科学研究应用
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, drug addiction, and depression. The dopamine D3 receptor is known to play a crucial role in the regulation of reward, motivation, and mood, making it an attractive target for drug development. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine signaling and improve behavioral outcomes in animal models of these disorders.
属性
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c21-18-6-1-7-19(22)17(18)9-8-15-5-3-11-24(14-15)20(25)12-16-4-2-10-23-13-16/h1-2,4,6-7,10,13,15H,3,5,8-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAEMGZZVZXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{3-[2-(2,6-Difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)
![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)